molecular formula C7H16ClNO B3022824 N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride CAS No. 554420-73-4

N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride

Cat. No.: B3022824
CAS No.: 554420-73-4
M. Wt: 165.66 g/mol
InChI Key: IPGJHNSSNPFECL-UHFFFAOYSA-N
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Description

N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H15NO.ClH. It is a derivative of methanamine, where the amine group is substituted with a tetrahydro-2H-pyran-4-yl group and a methyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanamine with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine: Similar structure but with the pyran ring in a different position.

    N-Methyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine: Similar structure with an additional ethyl group.

Uniqueness

N-Methyl-1-(tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8-6-7-2-4-9-5-3-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJHNSSNPFECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-methyl-N-(tetrahydro-pyran-4-ylmethyl)-carbamic acid tert-butyl ester (740 mg) in 4N hydrochloric acid in 1,4-dioxan (10 ml, ex Aldrich) was stirred at room temperature for 1 h. The dioxan was removed under reduced pressure and the residue triturated with ether. The solid was filtered onto a sinter, washed with ether and dried, to afford N-methyl-N-(tetrahydro-pyran-4-ylmethyl)-amine hydrochloride (460 mg).
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl N-methyl-N-(4-tetrahydropyranylmethyl)carbamate (600 mg, 2.6 mmol) in 4.0 mL of ethyl acetate was added 4 M HCl-ethyl acetate (4 mL). After being stirred at room temperature for 1.5 h, the reaction mixture was concentrated in vacuo, and the residue was rinsed with hexane to obtain the title compound (356 mg, 82%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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